molecular formula C9H8N2OS B6203016 [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol CAS No. 1342065-60-4

[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol

Cat. No. B6203016
CAS RN: 1342065-60-4
M. Wt: 192.2
InChI Key:
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Description

“[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol” is a chemical compound with the empirical formula C9H8N2OS . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers . The structure of this compound includes a pyridine ring and a thiazole ring, both of which are nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of “[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol” includes a pyridine ring and a thiazole ring . The pyridine ring is a six-membered ring with one nitrogen atom, while the thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom . The exact spatial arrangement of these rings and any substituents would determine the compound’s physical and chemical properties .

Future Directions

The future directions for research on “[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol” could include further investigation into its synthesis, reactivity, and potential biological activities. Given the interest in nitrogen-containing heterocycles in drug discovery , this compound could be a valuable starting point for the development of new therapeutic agents. Further studies could also explore the compound’s physical and chemical properties in more detail, as well as its safety profile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol involves the reaction of pyridine-3-carbaldehyde with thiosemicarbazide to form 4-(pyridin-3-yl)-1,3-thiazol-2-amine, which is then converted to [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol through a reduction reaction using sodium borohydride.", "Starting Materials": [ "Pyridine-3-carbaldehyde", "Thiosemicarbazide", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Pyridine-3-carbaldehyde is reacted with thiosemicarbazide in the presence of hydrochloric acid to form 4-(pyridin-3-yl)-1,3-thiazol-2-amine.", "Step 2: The resulting amine is then dissolved in methanol and sodium borohydride is added to the solution. The mixture is stirred at room temperature for several hours to reduce the amine to [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol.", "Step 3: The reaction mixture is then quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with sodium hydroxide solution and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the final product as a white solid." ] }

CAS RN

1342065-60-4

Product Name

[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol

Molecular Formula

C9H8N2OS

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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